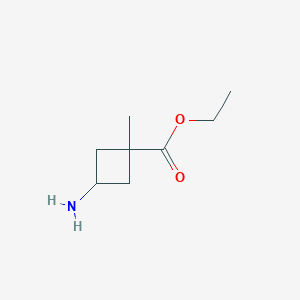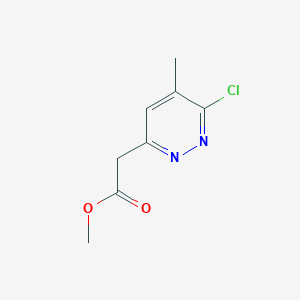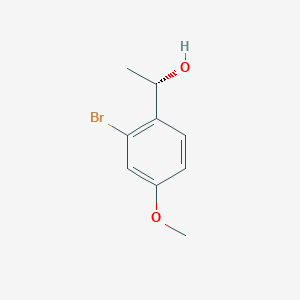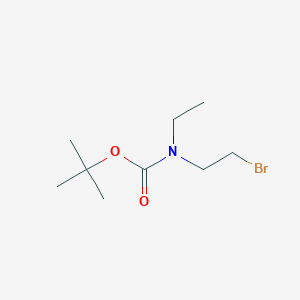
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
Overview
Description
“(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester” is a chemical compound with the molecular formula C9H18BrNO2 . It is offered by several suppliers for research and experimental purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 252.15 g/mol .Mechanism of Action
Target of action
Carbamates, such as “tert-butyl N-(2-bromoethyl)-N-ethylcarbamate”, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, humans, and many other animals .
Mode of action
Carbamates typically work by binding to acetylcholinesterase, preventing the breakdown of acetylcholine, an important neurotransmitter. This leads to an excess of acetylcholine, causing overstimulation of the nervous system .
Biochemical pathways
The primary pathway affected by carbamates is the cholinergic system, which involves the neurotransmitter acetylcholine. Overstimulation of this system can lead to a variety of symptoms, depending on the organism and the amount of exposure .
Result of action
The overstimulation of the nervous system caused by carbamates can lead to a variety of symptoms, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .
Action environment
The action of carbamates can be influenced by various environmental factors. For example, certain pH levels can affect the stability of these compounds. Additionally, temperature and humidity can impact the volatility and therefore the absorption of these compounds .
Advantages and Limitations for Lab Experiments
The use of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester in lab experiments has a number of advantages and limitations. One of the main advantages of using this compound in lab experiments is its ability to act as a catalyst in organic synthesis. This allows for the rapid synthesis of various compounds, which can help reduce the time and cost associated with lab experiments. In addition, this compound is relatively safe and non-toxic, making it suitable for use in laboratory settings. However, there are also some limitations associated with the use of this compound in lab experiments. This compound is relatively unstable and can degrade quickly, making it difficult to store and transport. In addition, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester. One potential area of research is the development of new synthetic methods for the synthesis of this compound. In addition, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in drug development. Furthermore, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, research could be conducted to develop new methods for the storage and transport of this compound, as well as methods for its use in aqueous solutions.
Scientific Research Applications
(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester has been used in various scientific research applications, such as drug development, organic synthesis, and biochemical and physiological studies. This compound has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential applications in drug development. This compound has also been used in biochemical and physiological studies to study the effects of various compounds on cell signaling pathways.
properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPLAHZRPDQTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)
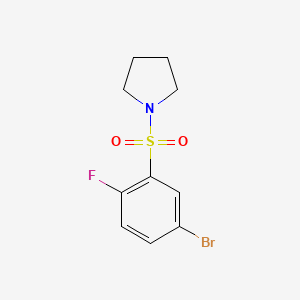



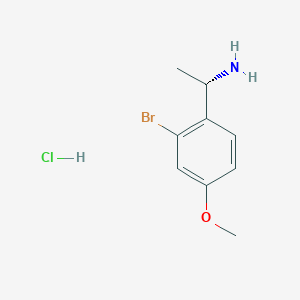
![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)
